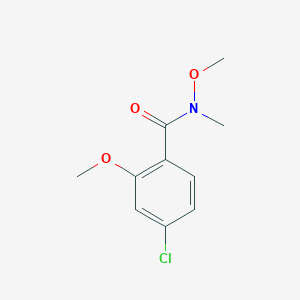

4-Chloro-N,2-dimethoxy-N-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

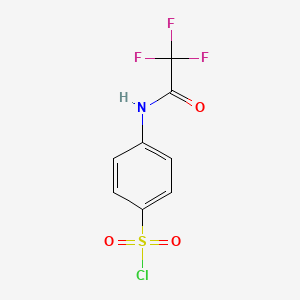

The compound of interest, 4-Chloro-N,2-dimethoxy-N-methylbenzamide, is a chlorinated benzamide with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related chlorinated benzamides and their derivatives have been synthesized and analyzed for various properties and activities, including cytotoxicity, antitumor activity, and roles in enzymatic reactions .

Synthesis Analysis

The synthesis of chlorinated benzamide derivatives often involves multiple steps, including methylation, chlorination, and amide formation. For example, 2,4-Dimethoxybenezoyl chloride, a related compound, was synthesized by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2 . Similarly, the synthesis of N-chloro-N-methoxy-4-nitrobenzamide involved selective formation of N-acetoxy and N-methoxy derivatives . These methods could potentially be adapted for the synthesis of 4-Chloro-N,2-dimethoxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of chlorinated benzamides is characterized by X-ray diffraction methods, which reveal the spatial arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to adopt a monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also used to compare optimized geometric bond lengths and angles with experimental values .

Chemical Reactions Analysis

Chlorinated benzamides participate in various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their reduction potentials and subsequent chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzamides are influenced by their molecular structure. For example, the degree of pyramidality of the amide nitrogen atom can affect the reactivity of the compound . The electrochemical properties, such as reduction potentials, are crucial for understanding the reactivity under physiological conditions, as seen in the study of hypoxia-selective cytotoxins . Spectroscopic methods, including NMR, MS, and IR, are employed to characterize these compounds and elucidate their properties .

科学研究应用

Conformational Behavior Analysis

A study focused on ortho-substituted arylamide oligomers, specifically investigating ortho-fluoro- and ortho-chloro-N-methylbenzamide derivatives. The research highlighted the -F substituent's ability to fine-tune the oligomer backbone's rigidity and revealed that ortho-Cl substituent does not significantly restrict backbone flexibility. This insight aids in understanding how different substituents impact the structural behavior of arylamide oligomers, potentially impacting the rational design of novel arylamide foldamers (Galan et al., 2009).

Crystal Engineering

Another study explored the molecular interactions in crystal engineering, specifically focusing on complexes involving 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, along with 4-nitrobenzamide·4-iodobenzamide. The research illuminated the structural insulation in hydrogen bonding and halogen bonding domains in these crystal structures and indicated the less predictable cross-pairing interactions of less polarizable bromine and chlorine atoms (Saha, Nangia & Jaskólski, 2005).

Molecular Synthesis

In the realm of molecular synthesis, a novel and efficient synthesis pathway for (5)‐2,3‐dimethoxy‐N[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐iodobenzamide (epidepride) was developed, showcasing a new iodination method and highlighting the compound's potential as a Dopamine D2 Receptor (Joshua, Sharma & Abrams, 2008).

Selective Molecular Recognition

A study on benzimidazole cavitand revealed its ability to form very stable vase structures with enforced concave cavities through intermolecular hydrogen bonding. The research highlighted the cavitand's selective recognition toward 4-methylbenzamide over 4-methylanilide, emphasizing the potential applications in designing molecular recognition systems (Choi et al., 2005).

安全和危害

属性

IUPAC Name |

4-chloro-N,2-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWJRHUICABKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596597 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

CAS RN |

205320-02-1 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)